molecular formula C18H20ClN3O3 B12273136 2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B12273136
M. Wt: 361.8 g/mol
InChI Key: DKECKGCCYAKSJI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a piperidine ring, and a methoxypyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the chlorophenyl and methoxypyrimidine intermediates. These intermediates are then coupled using a piperidine ring under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, base catalysts, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]ethanone

InChI

InChI=1S/C18H20ClN3O3/c1-24-15-11-20-18(21-12-15)25-14-6-8-22(9-7-14)17(23)10-13-4-2-3-5-16(13)19/h2-5,11-12,14H,6-10H2,1H3

InChI Key

DKECKGCCYAKSJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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